

discovery and history of 1-Methyladamantane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyladamantane**

Cat. No.: **B139842**

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of **1-Methyladamantane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane and its derivatives represent a unique class of saturated polycyclic hydrocarbons that have garnered significant interest across various scientific disciplines, most notably in medicinal chemistry and materials science. Their rigid, cage-like structure imparts exceptional thermal stability and lipophilicity, properties that have been exploited in the design of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and properties of a key member of this family: **1-methyladamantane**. We will delve into the foundational discoveries that paved the way for adamantane chemistry, detail synthetic methodologies for **1-methyladamantane**, and present its physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile molecular scaffold.

The Dawn of Diamondoids: The Discovery and Early Synthesis of Adamantane

The story of **1-methyladamantane** is intrinsically linked to its parent compound, adamantane. The existence of adamantane ($C_{10}H_{16}$), a molecule with a unique, strain-free, diamond-like structure, was first postulated in 1924 by H. Decker.^[1] However, it was not until 1933 that adamantane was first isolated from petroleum fractions of the Hodonín oil field in

Czechoslovakia by Stanislav Landa and his colleagues.[\[2\]](#) This discovery launched a new field of chemistry focused on these polyhedral organic compounds, often referred to as diamondoids.[\[1\]\[2\]](#)

The first laboratory synthesis of adamantane was a landmark achievement by the Croatian chemist Vladimir Prelog in 1941.[\[1\]\[3\]\[4\]](#) Prelog's multi-step synthesis was a complex and low-yielding process, making adamantane a chemical curiosity rather than a readily accessible compound.[\[1\]\[5\]](#)

A pivotal breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis of adamantane.[\[1\]\[6\]](#) Schleyer's method involved the Lewis acid-catalyzed rearrangement of tetrahydropy喃cyclopentadiene, a readily available starting material.[\[1\]](#) This new route made adamantane and its derivatives accessible for broader scientific investigation and paved the way for their application in various fields.[\[7\]](#)

The Emergence of 1-Methyladamantane: Synthesis and Significance

With adamantane now more readily available, attention turned to its derivatives. **1-Methyladamantane** ($C_{11}H_{18}$) is a simple yet significant derivative where a methyl group is substituted at one of the tertiary carbon atoms of the adamantane cage.[\[8\]](#) This seemingly minor modification can have a profound impact on the molecule's properties and biological activity. For instance, the introduction of methyl groups into the adamantane scaffold is a key feature of the anti-Alzheimer's drug, memantine (1-amino-3,5-dimethyladamantane), highlighting the importance of alkylated adamantanes in medicinal chemistry.[\[9\]\[10\]](#)

Synthetic Approaches to 1-Methyladamantane

Several synthetic routes to **1-methyladamantane** have been developed, each with its own advantages and limitations. A common and scalable approach involves the reduction of 1-bromomethyladamantane.[\[9\]](#)

Experimental Protocol: Synthesis of **1-Methyladamantane** via Reduction of 1-Bromomethyladamantane[\[9\]](#)

Step 1: Preparation of 1-Bromomethyladamantane

- To a solution of 1-adamantylmethanol in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., phosphorus tribromide or hydrobromic acid).
- The reaction is typically carried out at room temperature or with gentle heating.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromomethyladamantane.


Step 2: Reduction to **1-Methyladamantane**

- Dissolve 1-bromomethyladamantane in a suitable solvent such as tetrahydrofuran (THF).
- Add a reducing agent, for example, lithium aluminum hydride (LiAlH_4), cautiously at a low temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
- Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water.
- Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by chromatography on silica gel or by sublimation to afford pure **1-methyladamantane**.^[11]

It is important to note that while effective, the use of metal hydrides like LiAlH_4 can be hazardous and may not be ideal for large-scale industrial synthesis.^[9] Alternative, safer, and

more scalable methods are continuously being explored.[9][12]

The following diagram illustrates the general synthetic workflow for **1-methyladamantane**.

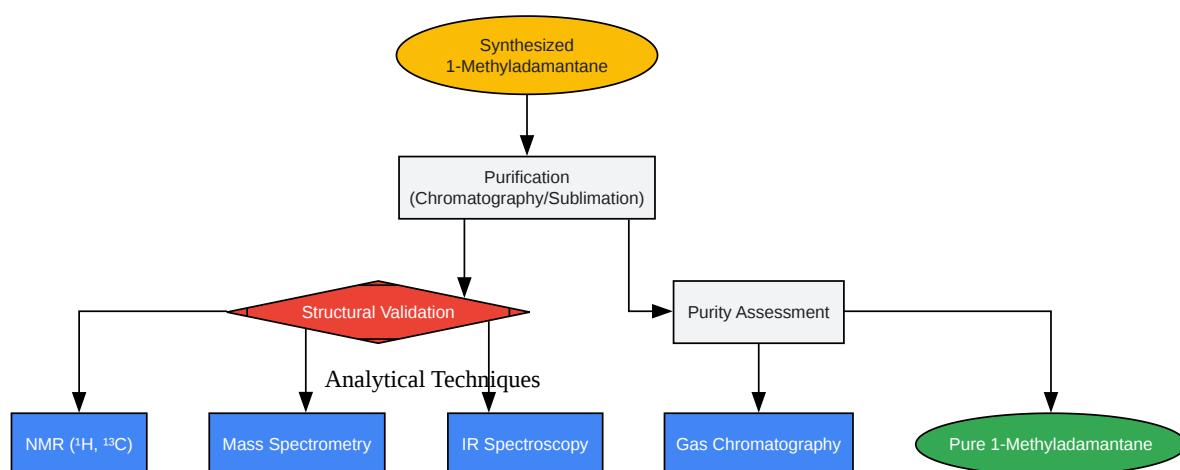
[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 1-adamantylmethanol to **1-methyladamantane**.

Physicochemical Properties and Spectroscopic Characterization

1-Methyladamantane is a colorless, crystalline solid at room temperature with a high melting point, a characteristic feature of the rigid adamantane cage.[8] It is a nonpolar, hydrophobic molecule, making it soluble in organic solvents but insoluble in water.[8]

The structural elucidation and purity assessment of **1-methyladamantane** rely on a combination of spectroscopic techniques.


Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈	[8][13]
Molecular Weight	150.26 g/mol	[13][14]
CAS Number	768-91-2	[8][13]
Appearance	White crystalline solid	[8][11]
Melting Point	392 K (119 °C)	[14]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum of **1-methyladamantane** exhibits characteristic signals for the methyl protons and the protons of the adamantane cage. The high symmetry of the adamantane core simplifies the spectrum.

- ^{13}C NMR: The carbon NMR spectrum provides distinct signals for the methyl carbon and the different types of carbon atoms within the adamantane framework.
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak (M^+) at m/z 150, confirming the molecular weight.[15] The fragmentation pattern is characteristic of the stable adamantane cage.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations of the alkane structure.

The following diagram illustrates a typical analytical workflow for the characterization of synthesized **1-methyladamantane**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **1-methyladamantane** characterization.

Applications in Drug Discovery and Beyond

The unique properties of the adamantane scaffold, such as its lipophilicity, rigidity, and metabolic stability, have made it a privileged structure in drug discovery.[16][17] Adamantane derivatives have been successfully developed as antiviral, anti-Parkinson's, and anti-Alzheimer's drugs.[1][16]

1-Methyladamantane itself serves as a crucial building block for the synthesis of more complex and biologically active molecules.[18][19] The methyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, α -methyl-1-adamantanemethylamine was reported to have stronger anti-influenza activity than its non-methylated counterpart, amantadine.[7] More recently, derivatives of **1-methyladamantane** have shown promise as potent antiviral agents against the Ebola virus.[18][20]

Beyond pharmaceuticals, the thermal stability and well-defined structure of adamantane derivatives make them attractive for applications in materials science, such as in the development of polymers and nanomaterials.[16]

Conclusion

From its theoretical conception to its isolation from crude oil and subsequent synthetic accessibility, the journey of adamantane and its derivatives has been a fascinating chapter in the history of organic chemistry. **1-Methyladamantane**, as a fundamental derivative, continues to be a valuable tool for researchers in both academic and industrial settings. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of the discovery, synthesis, and characterization of **1-methyladamantane**, with the aim of equipping scientists and researchers with the foundational knowledge to explore the full potential of this remarkable molecule.

References

- Pashenko A., Gaidai A., Hryhoriev N., Volovenko O., Levandovskiy I., Maksymenko O., Volochnyuk D., Ryabukhin S. (2023). Scale-Up Synthesis of **1-Methyladamantane** and Its Functionalization as a Key Point for Promising Antiviral Agents.
- Wikipedia. (n.d.). Vladimir Prelog. [Link]
- Wikipedia. (n.d.). Paul von Ragué Schleyer. [Link]
- Tvang, O. P., Ramanjaneyulu, G. S., Mohan, B., Kumar, I. V. S., & Rao, K. N. (2014). New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane.

- Synfacts, 10(08), 0833.
- Wikipedia. (n.d.). Adamantane. [Link]
 - Pashenko, A. E., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., ... & Ryabukhin, S. V. (2023). Scale-Up Synthesis of **1-Methyladamantane** and Its Functionalization as a Key Point for Promising Antiviral Agents. CoLab.
 - Pashenko, A., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., ... & Ryabukhin, S. (2023). Scale-Up Synthesis of **1-Methyladamantane** and Its Functionalization as a Key Point for Promising Antiviral Agents.
 - Tvangi, O. P., Ramanjaneyulu, G. S., Mohan, B., Kumar, I. V. S., & Rao, K. N. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl- adamantane. ACS Omega, 5(26), 16255-16259. [Link]
 - Al-Aboudi, A., Al-Soud, Y. A., & Al-Momani, I. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 26(21), 6485. [Link]
 - Google Patents. (n.d.). CN102942490A - Synthesis of memantine hydrochloride.
 - Vu, B. D., Nguyen, T. H., Le, T. H., & Tran, T. H. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmac-Medicine, (9). [Link]
 - National Center for Biotechnology Information. (n.d.). **1-Methyladamantane**.
 - Mansoori, G. A. (2017). History of the Discovery of Adamantane (The First Diamondoid Molecule). World Scientific News, 86(2), 164-173. [Link]
 - Organic Syntheses. (n.d.). Adamantane. [Link]
 - University of Calgary. (n.d.). Adamantanes. [Link]
 - New Drug Approvals. (2014). Memantine. [Link]
 - American Chemical Society. (2009). Adamantane. [Link]
 - National Institute of Standards and Technology. (n.d.). **1-Methyladamantane**. NIST Chemistry WebBook. [Link]
 - ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
 - Shokova, E. A., & Kovalev, V. V. (2022). Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science. Russian Journal of Organic Chemistry, 58(12), 1831-1857. [Link]
 - Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648. [Link]
 - SynArchive. (n.d.). Synthesis of Adamantane by Hermann Stetter (1956). [Link]
 - Schleyer, P. V. R., & Nicholas, R. D. (1961). The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. Journal of the American Chemical Society, 83(1), 182-187. [Link]
 - SynArchive. (n.d.). Synthesis of Adamantane by Vladimir Prelog (1941). [Link]

- Schaefer, H. F. (2015). Paul von Ragué Schleyer (1930-2014).
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. *Chemical reviews*, 113(5), 3516-3604. [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **1-Methyladamantane**. NIST Chemistry WebBook. [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. *The Journal of Organic Chemistry*, 29(11), 3195-3200. [\[Link\]](#)
- Stetter, H., & Wulff, C. (1960). Some Reactions of Adamantane and Adamantane Derivatives. *The Journal of Organic Chemistry*, 25(9), 1574-1576. [\[Link\]](#)
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. *Chemical reviews*, 113(5), 3516-3604. [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **1-Methyladamantane**. NIST Chemistry WebBook. [\[Link\]](#)
- Gilbert, E. E., & Sollott, G. P. (1987). A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. *The Journal of Organic Chemistry*, 52(12), 2549-2552. [\[Link\]](#)
- Sicha, V., & Rejman, D. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. *Molecules*, 28(22), 7687. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. worldscientific.com [worldscientific.com]
- 3. Vladimir Prelog - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Paul von Ragué Schleyer - Wikipedia [en.wikipedia.org]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 768-91-2: 1-Methyladamantane | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
- 11. 1-METHYLADAMANTANE | 768-91-2 [chemicalbook.com]
- 12. enamine.net [enamine.net]
- 13. 1-Methyladamantane | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Methyladamantane [webbook.nist.gov]
- 15. 1-Methyladamantane [webbook.nist.gov]
- 16. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. connectsci.au [connectsci.au]
- 18. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | CoLab [colab.ws]
- 19. nbinno.com [nbino.com]
- 20. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine [enamine.net]
- To cite this document: BenchChem. [discovery and history of 1-Methyladamantane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139842#discovery-and-history-of-1-methyladamantane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com